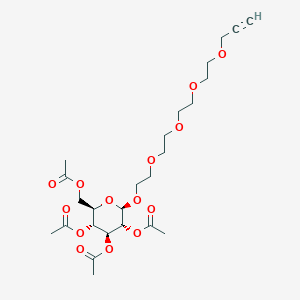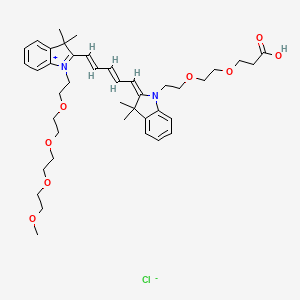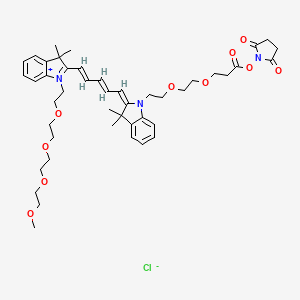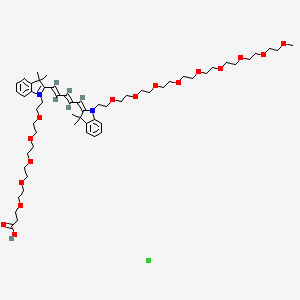
Propargyl-PEG5-tetra-Ac-beta-D-glucose
Overview
Description
Scientific Research Applications
Bioconjugation in Proteomics
Propargyl-PEG5-tetra-Ac-beta-D-glucose: is utilized in proteomics for bioconjugation purposes . The propargyl group allows for Click Chemistry reactions with azide-modified proteins or peptides, facilitating the attachment of glucose moieties to these biomolecules. This is particularly useful for studying glycosylation patterns and protein interactions in cells.
Drug Delivery Systems
In pharmacology, this compound serves as a linker in drug delivery systems . Its PEGylation capability enhances the solubility and stability of therapeutic agents, allowing for more efficient delivery to target sites. The glucose moiety can also be leveraged for targeted delivery, as certain cells exhibit higher glucose uptake.
Medicinal Chemistry
“Propargyl-PEG5-tetra-Ac-beta-D-glucose” is instrumental in medicinal chemistry for the development of glycoconjugate vaccines . The glucose component can act as a targeting moiety, while the PEG chain and propargyl group provide a scaffold for attaching antigens or adjuvants, enhancing immune response specificity.
Organic Synthesis
In organic chemistry, this compound is used to introduce glucose derivatives into complex molecules . The propargyl group is reactive under mild conditions, allowing for the synthesis of diverse organic structures with potential biological activity.
Analytical Chemistry
Analytical chemists use “Propargyl-PEG5-tetra-Ac-beta-D-glucose” for modifying surfaces in biosensors . The glucose moiety interacts with analytes, while the PEG chain prevents non-specific binding, improving sensor accuracy and sensitivity.
Materials Science
In materials science, the compound finds application in creating smart materials . The glucose moiety can provide biocompatibility, while the PEG chain imparts flexibility and hydration properties, useful in designing responsive hydrogels or coatings.
Chemical Engineering
Chemical engineers may employ “Propargyl-PEG5-tetra-Ac-beta-D-glucose” in the design of bioreactors or as a component in chemical separations . Its ability to bind selectively can be harnessed for affinity chromatography or in membrane technologies.
Environmental Science
Lastly, in environmental science, this compound could be used in the development of biodegradable materials or for the selective removal of contaminants from water sources . The glucose part can be metabolized by microorganisms, while the PEG chain can capture specific pollutants.
Mechanism of Action
Target of Action
The primary targets of Propargyl-PEG5-tetra-Ac-beta-D-glucose are azide-bearing compounds or biomolecules . The compound is designed to interact with these targets via a copper-catalyzed azide-alkyne Click Chemistry .
Mode of Action
Propargyl-PEG5-tetra-Ac-beta-D-glucose contains a propargyl group that can react with azide-bearing compounds or biomolecules . This reaction, facilitated by copper, results in the formation of stable triazole linkages .
Biochemical Pathways
The formation of stable triazole linkages can potentially alter the function and behavior of the target biomolecules .
Pharmacokinetics
The presence of d-glucose in the compound is known to increase its solubility in aqueous media , which could potentially influence its bioavailability.
Result of Action
The primary result of the action of Propargyl-PEG5-tetra-Ac-beta-D-glucose is the formation of stable triazole linkages with azide-bearing compounds or biomolecules . This can lead to changes in the structure and function of these biomolecules.
Action Environment
The action of Propargyl-PEG5-tetra-Ac-beta-D-glucose is influenced by the presence of copper, which catalyzes the reaction between the propargyl group and azide-bearing compounds . Additionally, the compound’s solubility and selectivity of reaction are increased in aqueous media due to the presence of D-glucose .
properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O14/c1-6-7-30-8-9-31-10-11-32-12-13-33-14-15-34-25-24(38-20(5)29)23(37-19(4)28)22(36-18(3)27)21(39-25)16-35-17(2)26/h1,21-25H,7-16H2,2-5H3/t21-,22-,23+,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGPELHTINAWKB-NHTNDUFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCOCCOCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCOCCOCCOCCOCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG5-tetra-Ac-beta-D-glucose | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(3-hydroxybut-3-enoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B1193361.png)